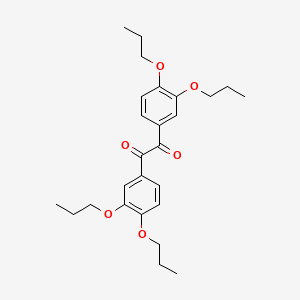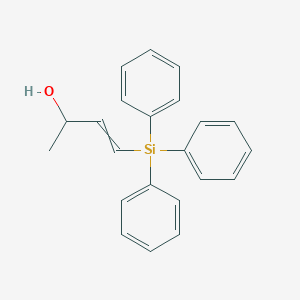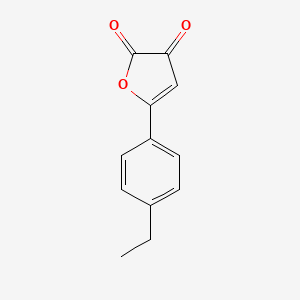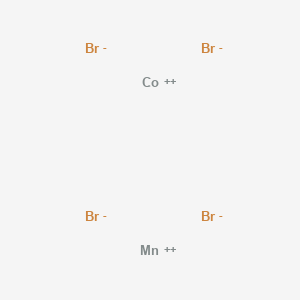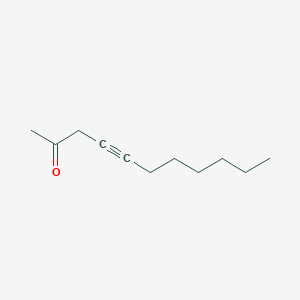![molecular formula C14H10Cl4S2 B14282244 1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) CAS No. 137775-33-8](/img/structure/B14282244.png)
1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with chlorine atoms at the 3 and 5 positions, connected by a disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) typically involves the reaction of 3,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The disulfide bridge is formed through a nucleophilic substitution reaction, where the chloride ions are replaced by the disulfide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of chlorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of disulfide-based prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) involves its interaction with biological molecules through the disulfide bridge. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms at the 4 position.
1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene): Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is unique due to the specific positioning of chlorine atoms at the 3 and 5 positions, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
137775-33-8 |
|---|---|
Molekularformel |
C14H10Cl4S2 |
Molekulargewicht |
384.2 g/mol |
IUPAC-Name |
1,3-dichloro-5-[[(3,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-9(2-12(16)5-11)7-19-20-8-10-3-13(17)6-14(18)4-10/h1-6H,7-8H2 |
InChI-Schlüssel |
FTBNNBSSTPSHQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)CSSCC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)
